3-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Vorbereitungsmethoden
The synthesis of 3-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide typically involves the reaction of 5-propyl-1,3,4-thiadiazole-2-amine with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .
Analyse Chemischer Reaktionen
3-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields sulfoxides, while reduction with lithium aluminum hydride results in the formation of amines .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 3-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of essential cellular processes. For example, it can inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix components . This inhibition can prevent the spread of cancer cells and reduce tumor growth .
Vergleich Mit ähnlichen Verbindungen
3-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
1-phenyl-3-(5-propyl-1,3,4-thiadiazol-2-yl)urea: This compound has similar antimicrobial properties but differs in its chemical structure and specific applications.
2-amino-5-phenyl-1,3,4-thiadiazole: Known for its anticancer and antifungal activities, this compound shares the thiadiazole core but has different substituents.
4-amino-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide: This compound is used in the development of new drugs for the treatment of bacterial infections.
Eigenschaften
Molekularformel |
C14H17N3OS |
---|---|
Molekulargewicht |
275.37 g/mol |
IUPAC-Name |
3-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C14H17N3OS/c1-2-6-13-16-17-14(19-13)15-12(18)10-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,15,17,18) |
InChI-Schlüssel |
JJKAYALIFKXXNB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NN=C(S1)NC(=O)CCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.